molecular formula C15H21N3O2S B2906985 2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1797721-05-1

2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

Cat. No.: B2906985
CAS No.: 1797721-05-1
M. Wt: 307.41
InChI Key: JTAFKDNZUICEDS-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is an experimental small molecule of significant interest in early-stage drug discovery research. This compound is structurally characterized by a fused tetrahydrothiazoloazepinone system, a scaffold noted in medicinal chemistry for its potential to interact with biologically relevant enzymes. Research into closely related analogues has identified compounds within this chemical class as having activity against critical cellular targets, most notably the serine/threonine-protein kinase Chk1 (Checkpoint kinase 1) . Chk1 is a key regulator in the DNA damage response pathway, and its inhibition is a prominent strategy in oncology research, particularly for investigating ways to sensitize cancer cells to genotoxic agents like chemotherapy and radiation . By targeting Chk1, this acetamide derivative provides researchers with a valuable tool compound for probing DNA repair mechanisms, cell cycle checkpoints, and apoptosis. Its primary research value lies in its application in biochemical and cellular assays to further understand signal transduction in stress response pathways and to validate new approaches for combination anticancer therapies. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c19-12(9-10-5-2-1-3-6-10)18-15-17-11-7-4-8-16-14(20)13(11)21-15/h10H,1-9H2,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAFKDNZUICEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=NC3=C(S2)C(=O)NCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-c]azepine core. This can be achieved through cyclization reactions involving appropriate precursors such as thiazoles and azepines. The cyclohexyl group is then introduced through a subsequent acylation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thiazole ring to its oxidized form.

  • Reduction: : Reduction of the oxo group to a hydroxyl group.

  • Substitution: : Replacement of the cyclohexyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of hydroxylated derivatives.

  • Substitution: : Formation of derivatives with different substituents on the cyclohexyl ring.

Scientific Research Applications

Biological Activities

Research indicates that 2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound has potential antimicrobial properties, which could be useful in developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound could have neuroprotective effects, which may be beneficial in the context of neurodegenerative diseases.

Therapeutic Applications

The potential therapeutic applications of this compound can be categorized as follows:

Neurological Disorders

Given its neuroprotective properties, this compound is being investigated for its ability to mitigate the effects of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Research is focusing on its mechanism of action on neural pathways and its potential to enhance cognitive function.

Infectious Diseases

With its antimicrobial properties, this compound could be developed into a novel treatment for bacterial and fungal infections. Ongoing studies are evaluating its efficacy against resistant strains of pathogens.

Chronic Inflammatory Conditions

The anti-inflammatory effects suggest possible applications in treating autoimmune diseases and other inflammatory conditions. Clinical trials are needed to assess its safety and effectiveness in human subjects.

Mechanism of Action

The mechanism by which 2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors where the compound acts as an inhibitor or modulator. The exact pathways and molecular interactions would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, focusing on substituents, molecular weights, and available physicochemical

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Biological Activity/Notes Reference
Target Compound : 2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide ~C₁₅H₂₁N₃O₂S ~335.4 Cyclohexylacetamide, thiazoloazepin-4-one N/A Hypothesized kinase modulation
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide C₉H₁₁N₃O₂S 225.27 Acetamide, thiazoloazepin-4-one N/A CHK1 kinase interaction
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide C₂₀H₁₅ClN₂O₃S₃ 487.0 4-Chlorobenzylidene, thioxothiazolidinone 186–187 High yield (90%); antimicrobial
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide C₁₃H₁₃N₅O₃S 319.34 Pyridazinone, thiazoloazepin-4-one N/A Not reported
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide C₁₈H₂₀ClN₃O₄ 377.8 Quinazolinone, chloro-dimethoxyphenyl N/A Not reported
N-cyclohexyl-2-cyanoacetamide derivatives Varies ~250–300 Cyclohexyl, thiazolo[3,2-a]pyridine N/A Antimicrobial activity

Key Observations

Substituent Impact on Physicochemical Properties :

  • The target compound’s cyclohexyl group increases molecular weight (~335.4) compared to simpler analogs like N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide (225.27) . This modification likely enhances lipophilicity, a critical factor in drug absorption .
  • Compounds with aromatic substituents (e.g., 4-chlorobenzylidene in ) exhibit higher melting points (186–187°C), suggesting greater crystalline stability due to π-π interactions.

Biological Activity Trends :

  • Thiazoloazepin-4-one derivatives (e.g., the target compound and ) are hypothesized to interact with kinases such as CHK1, which regulates DNA repair pathways .
  • Cyclohexyl-containing analogs (e.g., ) demonstrate antimicrobial properties, implying that the target compound may share similar bioactivity .

Synthetic Accessibility: Thioxothiazolidinone derivatives (e.g., ) achieve high yields (up to 90%) under optimized conditions, whereas nitro-furyl-substituted analogs (e.g., ) show lower yields (53–58%), likely due to steric hindrance .

Biological Activity

2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties and mechanisms of action.

The molecular formula of this compound is C15H21N3O2SC_{15}H_{21}N_{3}O_{2}S with a molecular weight of 307.4 g/mol . The structure includes a cyclohexyl group and a thiazolo[5,4-c]azepine moiety, which may contribute to its biological properties.

Antitumor Properties

Thiazole and azepine derivatives have been investigated for their anticancer activities. In vitro studies demonstrate that these compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis or cell cycle arrest . Further research is needed to establish the specific antitumor mechanisms of this compound.

The proposed mechanisms through which thiazole-based compounds exert their effects include:

  • Inhibition of Enzymatic Activity : Certain thiazole derivatives inhibit key enzymes involved in cellular processes.
  • Interaction with DNA : Some compounds can intercalate into DNA or interact with DNA-binding proteins.
  • Modulation of Signal Transduction Pathways : These compounds may influence pathways such as apoptosis and cell survival.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiazole structure significantly affected antimicrobial potency .
  • Antitumor Screening : A series of azepine compounds were tested for their ability to inhibit tumor growth in xenograft models. The results showed promising antitumor activity correlated with specific structural features similar to those found in this compound .

Data Tables

Property Value
Molecular FormulaC₁₅H₂₁N₃O₂S
Molecular Weight307.4 g/mol
Antimicrobial ActivitySignificant (similar compounds)
Antitumor ActivityPromising (requires further study)

Q & A

Q. What are the established synthetic routes for 2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide, and what key reaction conditions are required for optimal yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
  • Cyclization : Formation of the thiazoloazepine core via cyclization under acidic or basic conditions (e.g., using sodium hydroxide or DMF as a solvent) .
  • Acylation : Introduction of the cyclohexylacetamide group using chloroacetyl chloride or similar acylating agents in the presence of a base (e.g., triethylamine) .
  • Purification : Chromatography (e.g., column chromatography) or recrystallization to isolate the product .
  • Critical Conditions : Temperature control (reflux at 80–100°C), inert atmosphere (nitrogen/argon), and solvent selection (e.g., DMF, THF) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold for biological assays) .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
TechniqueKey ParametersPurpose
¹H NMR400–600 MHz, CDCl₃/DMSO-d₆Structural confirmation
HRMSESI/TOFMolecular formula validation
HPLCC18 column, UV detectionPurity analysis

Q. What initial biological screening assays are recommended to evaluate the compound's bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test interactions with kinases (e.g., Chk1) or proteases using fluorescence-based or colorimetric methods .
  • Cytotoxicity Screening : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
  • Microbial Susceptibility : Agar dilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability and purity?

  • Methodological Answer :
  • Catalyst Screening : Use palladium catalysts or organocatalysts to enhance reaction efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time reaction monitoring .
  • By-Product Minimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to core structure) .

Q. What strategies are employed to resolve discrepancies in reported biological activity data across different studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell line origin, incubation time) to identify variables affecting IC₅₀ values .
  • Dose-Response Curves : Use 8–12 concentration points to improve reproducibility .
  • Orthogonal Assays : Validate results with complementary methods (e.g., SPR + ITC for binding affinity) .
  • Controlled Replication : Repeat experiments with standardized reagents and protocols .

Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups influencing bioactivity?

  • Methodological Answer :
  • Scaffold Modifications : Synthesize analogs with variations in the cyclohexyl group or thiazoloazepine core .
  • Functional Group Replacement : Substitute acetamide with sulfonamide or urea groups to assess potency changes .
  • 3D-QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthesis .
  • Bioisosteric Replacements : Replace the thiazole ring with oxazole or pyridine to evaluate selectivity .

Q. What computational methods are used to predict interaction mechanisms with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs .
  • Pharmacophore Modeling : Identify essential hydrogen-bond acceptors/donors using Schrödinger Suite .
  • ADMET Prediction : SwissADME or ProTox-II to assess pharmacokinetic properties .

Q. How to address stability issues during storage and handling in experimental settings?

  • Methodological Answer :
  • Storage Conditions : Store at −20°C in amber vials under inert gas (argon) to prevent oxidation .
  • Lyophilization : Improve long-term stability by lyophilizing in PBS buffer .
  • Degradation Monitoring : Periodic HPLC analysis to detect hydrolytic by-products (e.g., free cyclohexylacetic acid) .
  • Handling Protocols : Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light .

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